molecular formula C10H11FN2O B2974480 3-Fluoro-3-phenylazetidine-1-carboxamide CAS No. 2408970-09-0

3-Fluoro-3-phenylazetidine-1-carboxamide

Cat. No.: B2974480
CAS No.: 2408970-09-0
M. Wt: 194.209
InChI Key: JOQDAQBIMJGJAB-UHFFFAOYSA-N
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Description

3-Fluoro-3-phenylazetidine-1-carboxamide is a fluorinated azetidine derivative featuring a four-membered azetidine ring substituted with a fluorine atom and a phenyl group at the 3-position, along with a carboxamide functional group at the 1-position. This compound is of interest in medicinal chemistry due to the unique conformational strain of the azetidine ring, which can enhance binding affinity to biological targets, and the fluorine atom’s ability to modulate electronic and metabolic properties.

Properties

IUPAC Name

3-fluoro-3-phenylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-10(6-13(7-10)9(12)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQDAQBIMJGJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N)(C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-phenylazetidine-1-carboxamide typically involves the reaction of 3-phenylazetidine with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3-phenylazetidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Fluoro-3-phenylazetidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-phenylazetidine-1-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Accessibility : Azetidine rings are synthetically challenging compared to pyrazoles, which are widely accessible via cyclocondensation reactions .
  • Data Limitations: No direct pharmacological or metabolic data for the target compound are available in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

3-Fluoro-3-phenylazetidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and therapeutic implications based on current research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Azetidine Ring : The azetidine structure can be synthesized using cyclization methods involving appropriate precursors.
  • Fluorination : The introduction of the fluorine atom at the 3-position can be achieved through electrophilic fluorination techniques.
  • Carboxamide Formation : The carboxamide group is introduced via acylation reactions with amines.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown its efficacy against various cancer cell lines, including:

Cell LineIC50 (µM)
HT-29 (Colon)9
MCF-7 (Breast)17
HeLa (Cervical)0.63

These findings suggest that the compound may inhibit cell proliferation effectively, potentially through apoptosis induction or cell cycle arrest mechanisms .

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets involved in cancer progression, including:

  • Nuclear Receptors : The compound has been linked to modulation of NURR-1 nuclear receptors, which play a crucial role in neuroendocrine signaling and may influence tumor growth .
  • Kinase Inhibition : It may exhibit kinase inhibitory properties, affecting signaling pathways critical for cancer cell survival and proliferation .

Therapeutic Implications

Given its biological activity, this compound holds promise for therapeutic applications, particularly in oncology. Its ability to target multiple pathways suggests potential use as a multi-targeted agent in cancer therapy.

Study A: In Vitro Efficacy

In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, the compound demonstrated significant growth inhibition compared to controls. The study highlighted its potential as a lead compound for further development in anticancer drug discovery .

Study B: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying its anticancer effects. Researchers discovered that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells, indicating a shift towards apoptosis .

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